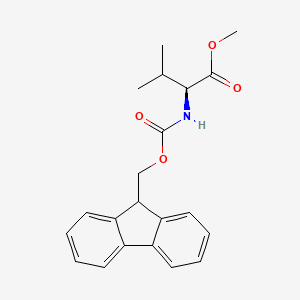
Fmoc-Val-Ome
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Fmoc-Val-Ome, also known as N-(9-fluorenylmethoxycarbonyl)-L-valine methyl ester, is a derivative of the amino acid valine. It is commonly used in the field of peptide synthesis, particularly in solid-phase peptide synthesis (SPPS). The Fmoc group serves as a protective group for the amino group, allowing for selective deprotection and subsequent coupling reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Val-Ome typically involves the protection of the amino group of valine with the Fmoc group, followed by esterification of the carboxyl group. The Fmoc group can be introduced by reacting valine with fluorenylmethoxycarbonyl chloride (Fmoc-Cl) in the presence of a base such as sodium bicarbonate . The esterification can be achieved using methanol and a catalyst like thionyl chloride .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity. The use of protective groups like Fmoc is crucial in large-scale peptide synthesis to prevent unwanted side reactions and ensure the integrity of the final product .
化学反应分析
Types of Reactions
Fmoc-Val-Ome undergoes various chemical reactions, including:
Deprotection: The Fmoc group can be removed under basic conditions using reagents like piperidine.
Ester Hydrolysis: The methyl ester group can be hydrolyzed to yield the corresponding carboxylic acid.
Coupling Reactions: The amino group can participate in peptide bond formation with other amino acids or peptides.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used for Fmoc deprotection.
Ester Hydrolysis: Hydrolysis can be performed using aqueous sodium hydroxide or other basic conditions.
Major Products Formed
Deprotection: Removal of the Fmoc group yields the free amino group.
Ester Hydrolysis: Hydrolysis of the methyl ester yields the carboxylic acid.
Coupling: Formation of peptide bonds results in longer peptide chains.
科学研究应用
Fmoc-Val-Ome is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Employed in the development of peptide-based drugs and therapeutic agents.
Bioconjugation: Utilized in the conjugation of peptides to other biomolecules for various applications.
Structural Studies: Used in the study of protein structure and function through the synthesis of specific peptide sequences.
作用机制
The primary function of Fmoc-Val-Ome is to serve as a protected amino acid derivative in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino group can participate in peptide bond formation, allowing for the sequential addition of amino acids to form peptides and proteins .
相似化合物的比较
Similar Compounds
Fmoc-Val-OH: The free carboxylic acid form of Fmoc-Val-Ome.
Fmoc-Aib-OMe: A similar compound with a different amino acid (α-aminoisobutyric acid) instead of valine.
Fmoc-Gly-OMe: Another similar compound with glycine as the amino acid.
Uniqueness
This compound is unique due to its specific combination of the Fmoc-protected valine and the methyl ester group. This combination allows for selective deprotection and coupling reactions, making it a valuable tool in peptide synthesis. The presence of the valine residue also imparts specific structural and functional properties to the resulting peptides .
属性
分子式 |
C21H23NO4 |
|---|---|
分子量 |
353.4 g/mol |
IUPAC 名称 |
methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-methylbutanoate |
InChI |
InChI=1S/C21H23NO4/c1-13(2)19(20(23)25-3)22-21(24)26-12-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,13,18-19H,12H2,1-3H3,(H,22,24)/t19-/m0/s1 |
InChI 键 |
ZMWDDIBQDHBYBL-IBGZPJMESA-N |
手性 SMILES |
CC(C)[C@@H](C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
规范 SMILES |
CC(C)C(C(=O)OC)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


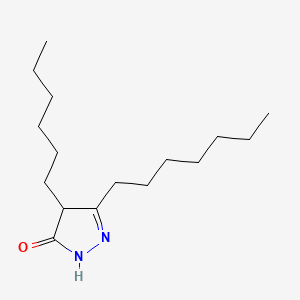
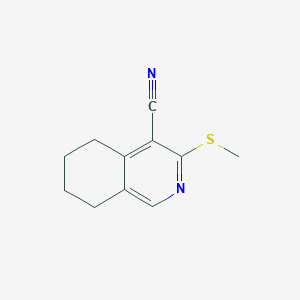
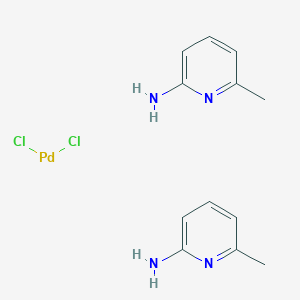
![(3aS,9aR)-3a,4,5,6,7,8,9,9a-Octahydrocycloocta[d][1,2]oxazole](/img/structure/B12889061.png)
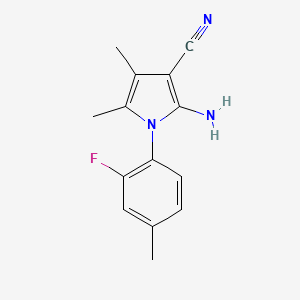

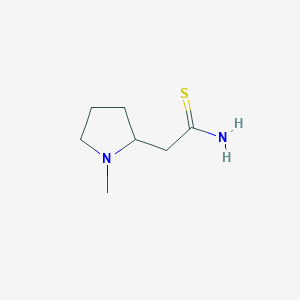

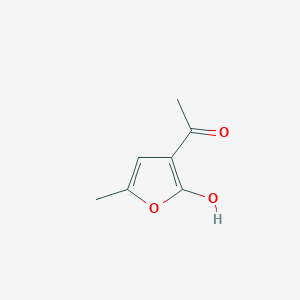
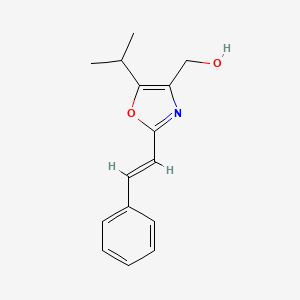

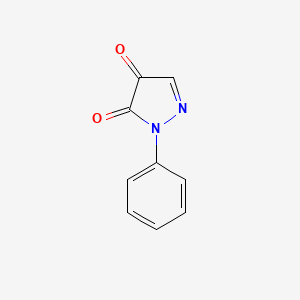
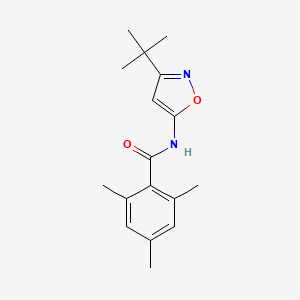
![2-(Hydroxymethyl)benzo[d]oxazole-7-acetic acid](/img/structure/B12889125.png)
